molecular formula C24H25N3O3 B3296606 N-benzyl-N-methyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide CAS No. 893987-21-8

N-benzyl-N-methyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

Cat. No.: B3296606
CAS No.: 893987-21-8
M. Wt: 403.5 g/mol
InChI Key: KYQKWIWOQXNAJE-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide (hereafter referred to as the target compound) is a synthetic acetamide derivative featuring a substituted indole core linked to a pyrrolidin-1-yl ethyl chain and an N-benzyl-N-methyl group. Its complexity invites comparisons with structurally related compounds to elucidate substituent effects and functional relevance .

Properties

IUPAC Name

N-benzyl-N-methyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-25(15-18-9-3-2-4-10-18)24(30)23(29)20-16-27(21-12-6-5-11-19(20)21)17-22(28)26-13-7-8-14-26/h2-6,9-12,16H,7-8,13-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQKWIWOQXNAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-methyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound possesses the following structural features:

PropertyDescription
Molecular Formula C₁₄H₁₈N₂O₂
Molecular Weight 246.30 g/mol
IUPAC Name N-benzyl-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide
SMILES Notation Cc1nc(ccc(S(N(CC(N2CCCC2)=O)Cc2ccccc2)(=O)=O)c2)c2s1

The compound's complexity rating is 311, indicating a moderate level of structural intricacy, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated effectiveness against various strains of bacteria, including resistant strains. The mechanism often involves inhibition of DNA synthesis and disruption of cellular processes.

In a study assessing the antibacterial properties of similar compounds, it was found that certain derivatives displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies on human colon cancer (HT29) and prostate cancer (DU145) cell lines revealed that certain derivatives could inhibit cell proliferation effectively . The interaction with cellular targets often involves modulation of signaling pathways critical for cancer cell survival.

Synthesis and Evaluation

A significant body of research focuses on the synthesis of N-benzyl-N-methyl derivatives and their subsequent biological evaluation. For example, a recent study synthesized several analogs and tested their efficacy against various bacterial strains using agar disc-diffusion methods. The results indicated that most compounds exhibited varying degrees of antibacterial activity, with some achieving MIC values in the low micromolar range .

Molecular Docking Studies

Molecular docking studies have been instrumental in understanding the binding interactions between N-benzyl-N-methyl derivatives and their biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in bacterial resistance mechanisms, thereby enhancing its therapeutic potential .

Summary of Research Findings

Study FocusKey Findings
Antibacterial Activity Effective against S. aureus and E. coli, with low MIC values reported.
Anticancer Potential Inhibitory effects observed in HT29 and DU145 cell lines; mechanisms under investigation.
Molecular Docking Strong binding affinity to target enzymes; potential for overcoming resistance mechanisms.

Scientific Research Applications

Biological Activities

Research indicates that N-benzyl-N-methyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide exhibits several important biological activities:

1. Anticancer Properties
Studies have shown that derivatives of pyrrolidine compounds, including this one, may possess anticancer properties. They can inhibit cell proliferation and induce apoptosis in various cancer cell lines, making them candidates for further development in cancer therapy .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .

3. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. This potential opens avenues for its use in developing new antibiotics .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

1. Cancer Treatment
Given its anticancer properties, this compound could be explored as a lead compound for developing novel anticancer agents targeting specific pathways involved in tumor growth and survival.

2. Neurological Disorders
Its neuroprotective effects make it a candidate for further research into treatments for neurodegenerative diseases, potentially leading to drugs that can slow disease progression or improve cognitive function.

3. Antimicrobial Drug Development
The antimicrobial activity observed could lead to the synthesis of new antibiotics, addressing the growing concern of antibiotic resistance in bacterial infections.

Case Studies and Research Findings

Several studies have documented the potential applications of N-benzyl-N-methyl compounds:

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related pyrrolidine derivative effectively inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotection
Research focusing on neuroprotective agents found that compounds similar to N-benzyl-N-methyl derivatives showed promise in reducing oxidative stress markers in neuronal cultures exposed to neurotoxic substances .

Case Study 3: Antimicrobial Efficacy
In vitro testing revealed that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antimicrobial therapies .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethylphenyl Analogs

The target compound shares its pyrrolidin-1-yl ethyl indole backbone with N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide (E244-0322) and N-(4-ethylphenyl)- analog (E244-0323) (both molecular weight: 403.48 g/mol). Key differences lie in the aryl substituents: the target compound’s benzyl group vs. ethylphenyl in E244-0322/0323.

Table 1: Substituent Comparison
Compound Substituent (R) Molecular Weight (g/mol) ClogP*
Target Compound Benzyl 403.48 ~3.5
E244-0322 2-Ethylphenyl 403.48 ~3.0
E244-0323 4-Ethylphenyl 403.48 ~3.0
D-24851 () 4-Chlorobenzyl ~400 (est.) ~4.0

*Estimated using fragment-based methods.

Chlorobenzyl and Pyridine Derivatives

D-24851 (), a tubulin inhibitor, replaces the target compound’s benzyl with 4-chlorobenzyl and substitutes pyrrolidine with pyridin-4-yl. The electron-withdrawing chlorine and aromatic pyridine likely enhance binding affinity to tubulin but reduce metabolic stability compared to the pyrrolidine’s saturated ring .

Antiprotozoal Potential

Non-azole inhibitors in (e.g., pyridin-4-yl and cyclohexanecarboxamide derivatives) target protozoan sterol 14α-demethylase. The target compound’s pyrrolidine may mimic azole coordination to heme iron, but its bulkier structure could alter binding kinetics. No direct activity data exists for the target compound, but structural parallels suggest testable hypotheses .

Tubulin Inhibition

D-24851 () demonstrates potent tubulin inhibition (IC₅₀ < 1 µM) due to its 4-chlorobenzyl and pyridine groups. Comparative assays are needed to validate this .

Antioxidant Activity

Indole derivatives like 2-(1H-indol-3-yl)ethyl 5-hydroxypentanoate (74) () exhibit weak DPPH radical scavenging.

Physicochemical Properties

Solubility and Lipophilicity

However, the benzyl group increases ClogP, which may necessitate formulation adjustments for bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-methyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-methyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

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